3-(4-Methoxybenzyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
2,3-DIMETHOXY-5-[3-(4-METHOXYBENZYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes methoxy groups and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHOXY-5-[3-(4-METHOXYBENZYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-DIMETHOXY-5-[3-(4-METHOXYBENZYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,3-DIMETHOXY-5-[3-(4-METHOXYBENZYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,3-DIMETHOXY-5-[3-(4-METHOXYBENZYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2,3-Dimethoxy-5-methyl-p-benzoquinone: Known for its role in biological systems and potential therapeutic applications.
2,4-Dimethoxybenzyl alcohol: Used in organic synthesis and as a precursor for other compounds.
Uniqueness
What sets 2,3-DIMETHOXY-5-[3-(4-METHOXYBENZYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER apart is its unique structure, which combines methoxy groups and an oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20N2O5 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H20N2O5/c1-22-14-7-5-12(6-8-14)9-17-20-19(26-21-17)13-10-15(23-2)18(25-4)16(11-13)24-3/h5-8,10-11H,9H2,1-4H3 |
InChI Key |
RXVLVKUXHLPROJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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